4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}morpholine
カタログ番号:
B6451536
CAS番号:
2549065-43-0
分子量:
370.4 g/mol
InChIキー:
FRWZBVDLNYLQLA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
This compound features a complex polyheterocyclic architecture:
- Substituents:
- A 5-(trifluoromethyl)pyridin-2-yl group, contributing electron-withdrawing properties and metabolic stability.
- A morpholine moiety linked via a carbonyl group, enhancing hydrophilicity and solubility.
The trifluoromethylpyridine and morpholine groups are pharmacologically significant, often associated with kinase inhibition and improved pharmacokinetics in drug candidates .
特性
IUPAC Name |
morpholin-4-yl-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)13-1-2-15(21-9-13)23-10-12-3-4-24(14(12)11-23)16(25)22-5-7-26-8-6-22/h1-2,9,12,14H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZBVDLNYLQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Analogues
Physicochemical Properties
- Lipophilicity (LogP) :
- The target compound’s morpholine group reduces LogP compared to triazolothiadiazoles with alkyl/aryl substituents, improving aqueous solubility .
- Triazolothiadiazoles (e.g., compounds 2a–2s ) exhibit higher LogP due to lipophilic substituents, favoring membrane permeability but limiting solubility .
Triazolothiadiazoles
- Vasodilatory Activity : Compounds with pyridinyl and trifluoromethyl groups (e.g., 2a–2s ) showed significant vasodilation, attributed to nitric oxide modulation .
- Antimicrobial Activity : Alkyl/aryl substituents enhance membrane disruption, while electron-withdrawing groups (e.g., trifluoromethyl) improve target binding .
Pyrrolo[1,2-b]pyridazine Derivatives
- Kinase Inhibition : Structural analogs in EP 4 374 877 A2 demonstrate potent kinase inhibition due to trifluoromethylpyridine and morpholine interactions with ATP-binding pockets .
Target Compound
Metabolic Stability and Toxicity
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
